1-Pyridin-2-yl-3-pyridin-3-ylurea is a chemical compound characterized by its unique structure, which consists of two pyridine rings connected by a urea functional group. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. It is often explored for its ability to interact with specific molecular targets, including enzymes and receptors, which could lead to therapeutic effects.
1-Pyridin-2-yl-3-pyridin-3-ylurea falls under the category of heterocyclic compounds, specifically those containing pyridine rings. Pyridine derivatives are widely studied for their diverse chemical properties and biological activities. This compound can be synthesized through various chemical reactions involving pyridine derivatives and urea or isocyanates.
The synthesis of 1-Pyridin-2-yl-3-pyridin-3-ylurea typically involves the reaction between 2-aminopyridine and 3-aminopyridine in the presence of a carbonyl source, such as phosgene or triphosgene. The reaction is generally conducted in organic solvents like toluene or dichloromethane under reflux conditions. The following steps outline the synthesis process:
Industrial production methods mirror laboratory synthesis but are optimized for larger scales, utilizing continuous flow reactors to enhance yield and efficiency.
1-Pyridin-2-yl-3-pyridin-3-ylurea can undergo several types of chemical reactions:
The reactions yield various products:
The mechanism of action for 1-Pyridin-2-yl-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction may inhibit enzyme activity or alter receptor signaling pathways, which could have implications for therapeutic applications.
1-Pyridin-2-yl-3-pyridin-3-ylurea is typically a solid at room temperature, with solubility in polar organic solvents due to its polar functional groups.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile includes participation in nucleophilic substitutions and redox reactions.
1-Pyridin-2-yl-3-pyridin-3-ylurea has diverse applications across several domains:
1-Pyridin-2-yl-3-pyridin-3-ylurea is a symmetric diaryl urea derivative characterized by two distinct pyridine rings connected via a urea (–NH–C(=O)–NH–) linkage. Its systematic IUPAC name is 1-(pyridin-2-yl)-3-(pyridin-3-yl)urea, with the Chemical Abstracts Service (CAS) Registry Number 152820-33-4. Other identifiers include the PubChem CID (e.g., 10127828) and molecular formula C₁₁H₁₀N₄O. The two pyridine rings exhibit different nitrogen atom orientations: the 2-pyridyl nitrogen is ortho-positioned to the urea bond, enhancing its hydrogen-bond acceptor capacity, while the 3-pyridyl nitrogen is meta-positioned, influencing electronic distribution. This asymmetry creates a planar, semi-rigid core structure that facilitates specific molecular interactions, particularly in protein kinase binding pockets where the urea carbonyl acts as a hydrogen-bond acceptor and the N–H groups serve as donors [2] [4].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 1-(pyridin-2-yl)-3-(pyridin-3-yl)urea |
CAS Registry No. | 152820-33-4 |
Molecular Formula | C₁₁H₁₀N₄O |
PubChem CID | 10127828 (representative) |
Common Synonyms | 1,3-di(pyridin-2/3-yl)urea; N²,N³-dipyridinylurea |
Diaryl ureas emerged as privileged scaffolds in medicinal chemistry during the late 1990s, with sorafenib (BAY 43-9006) representing a watershed discovery. Sorafenib’s 2005 FDA approval for renal cell carcinoma validated diaryl ureas as kinase inhibitors, directly influencing the design of 1-pyridin-2-yl-3-pyridin-3-ylurea. Early research focused on receptor tyrosine kinase (RTK) inhibition, leveraging the urea moiety’s dual hydrogen-bonding capability to anchor compounds in ATP-binding sites. Modifications to the distal aryl rings (e.g., pyridine vs. phenyl) aimed to optimize binding kinetics and selectivity. For example:
Table 2: Evolution of Diaryl Urea Derivatives
Generation | Structural Features | Key Compounds | Therapeutic Application |
---|---|---|---|
First (1990s) | Phenyl-urea-phenyl; halogen substitutions | Sorafenib precursors | Broad-spectrum kinase inhibition |
Second (2000s) | Pyridyl-urea-phenyl; trifluoroethoxy motifs | Compound 7u [2] | Antiproliferative (A549, HCT-116) |
Third (2010s–present) | Hybrid scaffolds (triazole/quinoxaline-urea) | Gedatolisib [1] | Dual PI3K/mTOR inhibition |
The core significance of 1-pyridin-2-yl-3-pyridin-3-ylurea lies in its dual hydrogen-bonding pharmacophore and heteroaromatic flexibility, enabling versatile target engagement. Its pyridine rings confer distinct advantages over phenyl analogues:
This compound exemplifies molecular hybridization strategies in kinase inhibitor design. Retaining the urea linker while varying terminal groups has yielded inhibitors targeting:
Table 3: Target Affinities of Diaryl Urea Analogues
Target Kinase | Compound | IC₅₀ (µM) | Binding Interactions |
---|---|---|---|
BRAFᴠ⁶⁰⁰ᴇ | Sorafenib | 0.09 | H-bond: Glu501, Asp594; Hydrophobic: Val471 |
BRAFᴠ⁶⁰⁰ᴇ | 7u [2] | 0.12* | H-bond: Asp594, Thr529; Hydrophobic: Phe583 |
VEGFR-2 | Tivozanib | 0.16 | H-bond: Cys917; Hydrophobic: Leu840 |
PI3Kα/mTOR | Gedatolisib [1] | 0.004/0.008 | H-bond: Val851; Hydrophobic: Trp780 |
*Estimated from antiproliferative IC₅₀ (2.39 µM) and docking scores [2].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8